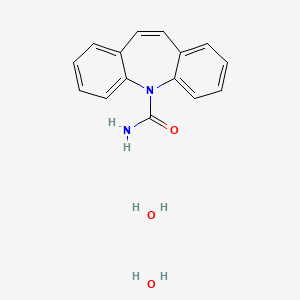

Carbamazepine dihydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

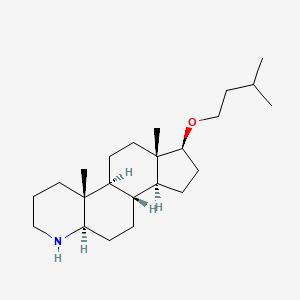

卡马西平二水合物: 是卡马西平的一种结晶形式,卡马西平是一种众所周知的抗惊厥药和情绪稳定剂。它主要用于治疗癫痫和神经性疼痛。二水合物形式每分子卡马西平包含两个水分子,这会影响其溶解度和稳定性。

准备方法

合成路线和反应条件: 可以通过将卡马西平悬浮在蒸馏水中,并将混合物搅拌较长时间(通常为 48 小时)来合成卡马西平二水合物 。此过程使卡马西平能够吸收水分子并形成二水合物晶体结构。

工业生产方法: 在工业环境中,卡马西平二水合物通常采用热熔挤出技术生产。这涉及将化合物加热至特定温度,以促进二水合物的形成。 脱水过程和随后的再水化也可以得到控制,以生产所需的结晶形式 .

化学反应分析

反应类型: 卡马西平二水合物会发生几种类型的化学反应,包括:

脱水: 从晶格中去除水分子,导致形成无水卡马西平.

常用试剂和条件:

多晶型转变: 这可以通过改变卡马西平加工过程中的温度和湿度水平来诱导.

形成的主要产物:

无水卡马西平: 由从卡马西平二水合物中去除水分子形成.

不同的多晶型形式: 例如 I 型和 III 型,它们具有不同的物理和化学性质.

科学研究应用

作用机制

相似化合物的比较

类似化合物:

茶碱一水合物: 另一种药物化合物的结晶形式,用于治疗呼吸系统疾病.

烟酰胺: 通常与卡马西平一起用于共结晶研究.

独特性: 卡马西平二水合物因其特定的晶体结构和每个卡马西平分子中存在两个水分子而独一无二。 这会影响其溶解度、稳定性和整体药代动力学特性,使其不同于卡马西平的其他形式和类似化合物 .

属性

CAS 编号 |

85756-57-6 |

|---|---|

分子式 |

C15H16N2O3 |

分子量 |

272.30 g/mol |

IUPAC 名称 |

benzo[b][1]benzazepine-11-carboxamide;dihydrate |

InChI |

InChI=1S/C15H12N2O.2H2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17;;/h1-10H,(H2,16,18);2*1H2 |

InChI 键 |

UPTJXAHTRRBMJE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N.O.O |

规范 SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N.O.O |

Key on ui other cas no. |

85756-57-6 |

相关CAS编号 |

298-46-4 (Parent) |

同义词 |

Amizepine Carbamazepine Carbamazepine Acetate Carbamazepine Anhydrous Carbamazepine Dihydrate Carbamazepine Hydrochloride Carbamazepine L-Tartrate (4:1) Carbamazepine Phosphate Carbamazepine Sulfate (2:1) Carbazepin Epitol Finlepsin Neurotol Tegretol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+)-(S)-Methylalpha-[[2-(2-thienyl)ethyl]amino]-alpha-(2-chlorophenyl)acetate](/img/structure/B1210086.png)

![2-[carboxymethyl-[2-(4-ethoxyanilino)-2-oxoethyl]amino]acetic acid](/img/structure/B1210091.png)

![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-(4-nitrophenoxy)phosphinothioyl]oxymethyl]oxolane-3,4-diol](/img/structure/B1210093.png)

![(1R,4aS,10aR)-N-[2-(diethylamino)ethyl]-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxamide](/img/structure/B1210100.png)